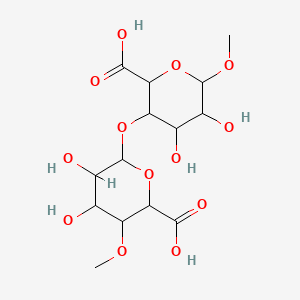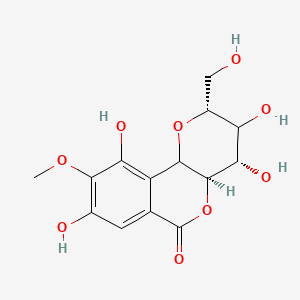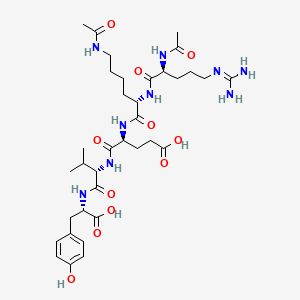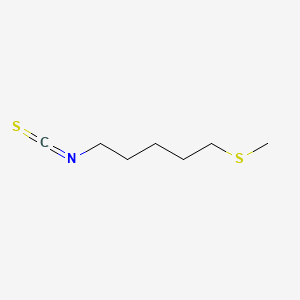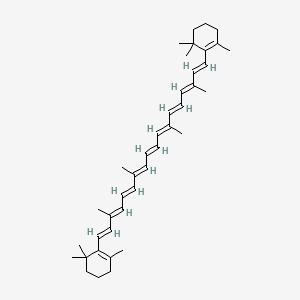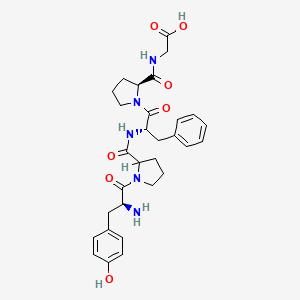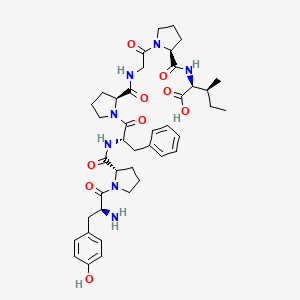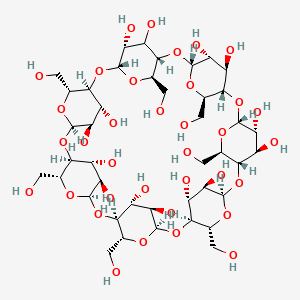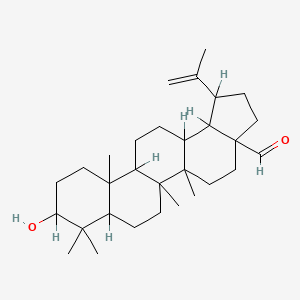
Betulinaldehído
Descripción general
Descripción
El aldehído betulínico es un triterpenoide pentacíclico de tipo lupano que se encuentra de forma natural. Se deriva de la betulina, que se encuentra en la corteza de los abedules. El aldehído betulínico ha ganado una atención significativa debido a sus posibles propiedades farmacológicas, que incluyen actividades anticancerígenas, antivirales y antiinflamatorias .
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor para la síntesis de otros triterpenoides y derivados.
Biología: Estudiado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Investigado por sus propiedades anticancerígenas, antivirales y antiinflamatorias.
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
El aldehído betulínico ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad anticancerígena: Induce apoptosis (muerte celular programada) en las células cancerosas al activar la vía intrínseca de la apoptosis.
Actividad antiviral: Inhibe la replicación viral interfiriendo con las enzimas y proteínas virales.
Actividad antiinflamatoria: Modula las vías inflamatorias al inhibir moléculas de señalización clave como el factor nuclear-kappa B (NF-κB).
Análisis Bioquímico
Biochemical Properties
Betulinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, betulinaldehyde has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is significant in preventing cancer metastasis . Additionally, betulinaldehyde interacts with the phospholipase C gamma 1 (PLCγ1) signaling pathway, affecting calcium ion (Ca²⁺) levels and matrix metalloproteinase 9 (MMP9) activity, which are crucial for cellular processes such as migration and invasion .
Cellular Effects
Betulinaldehyde exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspases . Betulinaldehyde also influences cell signaling pathways, such as the Akt and MAPK pathways, which are involved in cell survival and proliferation . Furthermore, betulinaldehyde affects gene expression by modulating transcription factors like STAT3, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, betulinaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, betulinaldehyde inhibits the activity of topoisomerase, an enzyme involved in DNA replication and transcription, thereby preventing cancer cell proliferation . Additionally, betulinaldehyde modulates gene expression by interacting with transcription factors and altering their activity. This modulation can result in the upregulation or downregulation of target genes, affecting cellular processes such as apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of betulinaldehyde can change over time. Betulinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that betulinaldehyde can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of betulinaldehyde should be carefully monitored to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of betulinaldehyde vary with different dosages in animal models. At lower doses, betulinaldehyde has been shown to exhibit anti-tumor activity without significant toxicity . At higher doses, betulinaldehyde can cause adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits of betulinaldehyde while minimizing potential toxic effects.
Metabolic Pathways
Betulinaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to betulinic acid . Betulinaldehyde can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, betulinaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Betulinaldehyde has been shown to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of betulinaldehyde can influence its activity and function within cells.
Subcellular Localization
Betulinaldehyde’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, betulinaldehyde has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Understanding the subcellular localization of betulinaldehyde is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El aldehído betulínico se puede sintetizar a partir de la betulina mediante una serie de reacciones de oxidación. Un método común implica la oxidación de la betulina utilizando un complejo de dicromato de piridina y anhídrido acético en dimetilformamida. Esta reacción produce ácido betulónico, que luego se reduce a aldehído betulínico utilizando borohidruro de sodio en un solvente alcohólico .
Métodos de producción industrial: La producción industrial de aldehído betulínico a menudo implica la extracción de betulina de la corteza de abedul, seguida de la conversión química a aldehído betulínico. El proceso generalmente incluye:
- Extracción de betulina de la corteza de abedul utilizando solventes como etanol o metanol.
- Oxidación de la betulina a ácido betulónico utilizando agentes oxidantes.
- Reducción del ácido betulónico a aldehído betulínico utilizando agentes reductores como el borohidruro de sodio .
Análisis De Reacciones Químicas
Tipos de reacciones: El aldehído betulínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El aldehído betulínico se puede oxidar a ácido betulínico.
Reducción: Se puede reducir a betulina.
Sustitución: Se pueden introducir grupos funcionales en diferentes posiciones de la molécula mediante reacciones de sustitución.
Reactivos y condiciones comunes:
Oxidación: Complejo de dicromato de piridina, anhídrido acético, dimetilformamida.
Reducción: Borohidruro de sodio, solventes alcohólicos.
Sustitución: Varios reactivos dependiendo del grupo funcional deseado.
Productos principales:
Oxidación: Ácido betulínico.
Reducción: Betulina.
Sustitución: Varios derivados con diferentes grupos funcionales.
Comparación Con Compuestos Similares
El aldehído betulínico es estructuralmente similar a otros triterpenoides de tipo lupano, como:
Betulina: Un precursor del aldehído betulínico y el ácido betulínico.
Ácido betulínico: Un producto de oxidación del aldehído betulínico con propiedades farmacológicas similares.
Ácido betulónico: Un intermedio en la síntesis de aldehído betulínico a partir de betulina.
Unicidad: El aldehído betulínico es único debido a su combinación específica de grupos funcionales, que confieren actividades biológicas distintas. Su capacidad para someterse a diversas transformaciones químicas lo convierte en un compuesto versátil para la síntesis de derivados con propiedades mejoradas .
Propiedades
IUPAC Name |
9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCJAPFJOPHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-28-9 | |
| Record name | BETULINALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?
A1: Research suggests that betulinaldehyde primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to betulinaldehyde. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.
Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to betulinaldehyde?
A2: Studies indicate that betulinaldehyde possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []
Q3: What is the molecular formula, weight, and key spectroscopic data for betulinaldehyde?
A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.
Q4: What solvents are suitable for dissolving betulinaldehyde?
A5: Betulinaldehyde demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []
Q5: Has the stability of betulinaldehyde under different storage conditions been investigated?
A6: While specific studies on betulinaldehyde stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




